

Technical Guide: 3-Bromo-4-ethoxybenzyl Alcohol

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Compound of Interest

Compound Name: 3-Bromo-4-ethoxybenzyl alcohol

CAS No.: 1224720-05-1

Cat. No.: B597614

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Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

3-Bromo-4-ethoxybenzyl alcohol (CAS: 1224720-05-1) is a bifunctional aromatic intermediate critical to modern drug discovery, particularly in the synthesis of SGLT2 inhibitors and kinase inhibitors.^[1] Its structural value lies in its orthogonal reactivity: the benzylic alcohol provides a handle for alkylation or etherification, while the aryl bromide serves as a pre-installed site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).^[1]

This guide details the physiochemical profile, validated synthetic protocols, and quality control parameters required to utilize this compound in high-stakes research environments.^[1]

Structural Analysis & Physiochemical Properties^[1]

The molecule features a trisubstituted benzene ring.^[1] The ethoxy group at the para position exerts an electron-donating effect (+M), activating the ring, while the meta-bromine provides steric bulk and a reactive handle.^[1]

Table 1: Chemical Identity & Properties

Property	Specification
IUPAC Name	(3-Bromo-4-ethoxyphenyl)methanol
CAS Number	1224720-05-1
Molecular Formula	C ₉ H ₁₁ BrO ₂
Molecular Weight	231.09 g/mol
Appearance	White to off-white crystalline solid (or viscous oil depending on purity)
Solubility	Soluble in MeOH, EtOH, DMSO, DCM, EtOAc; Insoluble in water.[1]
Key Functional Groups	Aryl Bromide (Ar-Br), Primary Alcohol (-CH ₂ OH), Ethoxy Ether (-OEt)

Synthetic Pathways[1][2]

The most robust route to **3-Bromo-4-ethoxybenzyl alcohol** is the chemoselective reduction of its corresponding aldehyde precursor.[1] This method avoids over-reduction of the aryl bromide, which can occur under catalytic hydrogenation conditions.[1]

Validated Protocol: NaBH₄ Reduction

Objective: Convert 3-bromo-4-ethoxybenzaldehyde to **3-bromo-4-ethoxybenzyl alcohol** without dehalogenation.

Reagents:

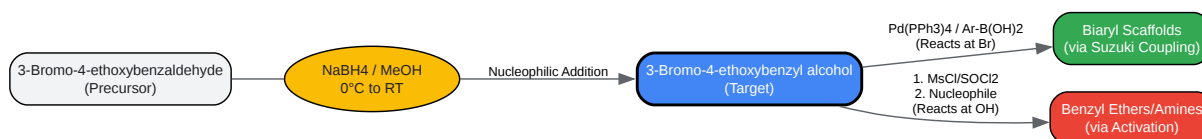
- Precursor: 3-Bromo-4-ethoxybenzaldehyde (1.0 equiv)[1]
- Reductant: Sodium Borohydride (NaBH₄) (0.5 – 1.0 equiv)[1]
- Solvent: Methanol (anhydrous preferred) or Ethanol[1]
- Quench: 1N HCl or Saturated NH₄Cl[1]

Step-by-Step Methodology:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-ethoxybenzaldehyde (10 mmol) in Methanol (30 mL). Cool the solution to 0°C using an ice bath.
- **Addition:** Slowly add NaBH₄ (5 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[1]
- **Reaction:** Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 1–2 hours.
- **Monitoring:** Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (higher R_f) should disappear, replaced by the alcohol spot (lower R_f).
- **Quench:** Cool back to 0°C. Carefully add Saturated NH₄Cl (10 mL) or 1N HCl dropwise to destroy excess hydride.
- **Workup:** Remove volatile solvent (MeOH) under reduced pressure. Dilute the residue with Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
- **Drying:** Wash combined organics with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Synthetic Workflow Diagram

The following diagram illustrates the synthesis and potential downstream diversifications.



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Caption: Synthesis of **3-Bromo-4-ethoxybenzyl alcohol** via hydride reduction and subsequent divergence into cross-coupling or alkylation pathways.[1]

Applications in Drug Development[1][3]

This intermediate is a "privileged structure" fragment.[1] Its utility is defined by the ability to modify the molecule at two distinct ends.[1]

Scaffold Construction (The "Br" Handle)

The aryl bromide is stable to the reduction conditions described above but highly reactive under Palladium catalysis.[1]

- Suzuki-Miyaura Coupling: Reacting the alcohol with aryl boronic acids yields biaryl systems common in SGLT2 inhibitors (e.g., analogs of Dapagliflozin) where the ethoxy-benzyl moiety mimics the aglycone pharmacophore.[1]
- Buchwald-Hartwig Amination: Allows for the introduction of nitrogen heterocycles at the 3-position.[1]

Linker Activation (The "OH" Handle)

The benzylic alcohol is rarely the final endpoint; it is typically converted into a leaving group.[1]

- Halogenation: Treatment with PBr_3 or SOCl_2 yields the benzyl bromide/chloride, highly reactive toward amines or phenols.[1]
- Oxidation: Re-oxidation (using mild reagents like Dess-Martin Periodinane) allows for the introduction of Grignard reagents if chain extension is required.[1]

Quality Control & Analytical Profiling

To ensure the integrity of the intermediate before using it in costly downstream steps, the following analytical criteria must be met.

NMR Interpretation (Expected Signals in CDCl_3)

- ^1H NMR (400 MHz):
 - δ 1.45 (t, 3H): Methyl group of the ethoxy chain ($-\text{OCH}_2\text{CH}_3$).[1]
 - δ 4.10 (q, 2H): Methylene group of the ethoxy chain ($-\text{OCH}_2\text{CH}_3$).[1]

- δ 4.60 (s or d, 2H): Benzylic methylene (-CH₂OH).[1] Note: Appears as a doublet if OH coupling is visible.[1]
- δ 6.85 (d, 1H): Aromatic proton at position 5 (ortho to ethoxy).[1]
- δ 7.20 (dd, 1H): Aromatic proton at position 6.[1]
- δ 7.55 (d, 1H): Aromatic proton at position 2 (ortho to Bromine, deshielded).[1]

Purity Specifications

- HPLC Purity: >98% (Area %).
- Moisture (Karl Fischer): <0.5% (Critical if used in water-sensitive alkylations).[1]
- Residual Solvents: Methanol <3000 ppm.[1]

References

- PubChem. (n.d.).[1] Compound Summary: **3-Bromo-4-ethoxybenzyl alcohol**.[1][2] National Center for Biotechnology Information.[1] Retrieved January 29, 2026, from [Link][1]
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- 2. 3-BROMO-4-ETHOXYBENZYL ALCOHOL;1224720-05-1 [abichem.com]
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